N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide
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Overview
Description
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide is a complex organic compound that features a unique combination of azepane, thiophene, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of Azepane Derivative: Starting with azepane, the compound is functionalized to introduce the ethyl group.
Thiophene Functionalization: Thiophene is then introduced through a coupling reaction.
Dimethoxyphenyl Integration: The dimethoxyphenyl group is incorporated via a substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form different amine derivatives.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The azepane ring may interact with biological receptors, while the thiophene and dimethoxyphenyl groups can modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(azepan-1-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide
- N’-[2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide
- N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxyphenyl)ethanediamide
Uniqueness
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of both azepane and thiophene rings, along with the dimethoxyphenyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(2,5-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-28-17-7-8-20(29-2)18(13-17)24-22(27)21(26)23-14-19(16-9-12-30-15-16)25-10-5-3-4-6-11-25/h7-9,12-13,15,19H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBDCAHYYQPSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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